3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one
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Overview
Description
3-Acetyl-5-amino-4-hydroxy-4H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms This particular compound is notable for its unique structure, which includes an acetyl group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a diketone with an amidine in the presence of a base. For example, the reaction of 1,2-diketones with amidines can yield imidazolones through a cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-5-amino-4-hydroxy-4H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under mild conditions.
Major Products:
- Oxidation of the hydroxyl group can yield a ketone or aldehyde.
- Reduction of the acetyl group can produce an alcohol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
3-Acetyl-5-amino-4-hydroxy-4H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazol-4-one: Shares the imidazole core but lacks the acetyl and amino groups.
Imidazol-2-one: Another isomer with different placement of the carbonyl group.
Histidine: An amino acid with an imidazole side chain, structurally related but functionally different.
Uniqueness: The presence of the acetyl, amino, and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C5H7N3O3 |
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Molecular Weight |
157.13 g/mol |
IUPAC Name |
3-acetyl-5-amino-4-hydroxy-4H-imidazol-2-one |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)8-4(10)3(6)7-5(8)11/h4,10H,1H3,(H2,6,7,11) |
InChI Key |
LDNIPWSXNDHBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C(=NC1=O)N)O |
Origin of Product |
United States |
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